molecular formula C13H10BrNO4 B12998853 4-Bromo-1-(3-methoxyphenoxy)-2-nitrobenzene

4-Bromo-1-(3-methoxyphenoxy)-2-nitrobenzene

Cat. No.: B12998853
M. Wt: 324.13 g/mol
InChI Key: FPYPYMHZJZQHOV-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-methoxyphenoxy)-2-nitrobenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyphenoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-methoxyphenoxy)-2-nitrobenzene can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted benzene derivatives.

Scientific Research Applications

4-Bromo-1-(3-methoxyphenoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-1-(3-methoxyphenoxy)-2-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(3-methoxyphenoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    4-Bromo-1-(3-methoxyphenoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

4-Bromo-1-(3-methoxyphenoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a methoxyphenoxy group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

IUPAC Name

4-bromo-1-(3-methoxyphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO4/c1-18-10-3-2-4-11(8-10)19-13-6-5-9(14)7-12(13)15(16)17/h2-8H,1H3

InChI Key

FPYPYMHZJZQHOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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